- Synthesis of (-)-Cytisine Using a 6-endo aza-Michael Addition, Journal of Organic Chemistry, 2018, 83(16), 9088-9095
Cas no 955369-63-8 (Ethyl 2-(6-bromopyridin-2-YL)acetate)
955369-63-8 structure
Product Name:Ethyl 2-(6-bromopyridin-2-YL)acetate
Numéro CAS:955369-63-8
Le MF:C9H10BrNO2
Mégawatts:244.085201740265
MDL:MFCD10566284
CID:1016147
Update Time:2025-10-11
Ethyl 2-(6-bromopyridin-2-YL)acetate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 2-(6-bromopyridin-2-yl)acetate
- (6-Bromopyridin-2-yl)acetic acid ethyl ester
- LTRSPLNQOMJCSH-UHFFFAOYSA-N
- ethyl (6-bromopyridin-2-yl)acetate
- 6464AC
- AB56168
- AK110628
- 2-Pyridineacetic acid, 6-bromo-, ethyl ester
- (6-Bromo-pyridin-2-yl)-acetic acid ethyl ester
- Ethyl 6-bromo-2-pyridineacetate (ACI)
- Ethyl 2-(6-bromopyridin-2-YL)acetate
-
- MDL: MFCD10566284
- Piscine à noyau: 1S/C9H10BrNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3
- La clé Inchi: LTRSPLNQOMJCSH-UHFFFAOYSA-N
- Sourire: O=C(CC1C=CC=C(Br)N=1)OCC
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 4
- Complexité: 175
- Surface topologique des pôles: 39.2
Ethyl 2-(6-bromopyridin-2-YL)acetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194331-1g |
Ethyl 2-(6-bromopyridin-2-yl)acetate |
955369-63-8 | 95% | 1g |
$150.38 | 2023-08-31 | |
| Alichem | A029194331-5g |
Ethyl 2-(6-bromopyridin-2-yl)acetate |
955369-63-8 | 95% | 5g |
$464.28 | 2023-08-31 | |
| Alichem | A029194331-10g |
Ethyl 2-(6-bromopyridin-2-yl)acetate |
955369-63-8 | 95% | 10g |
$795.88 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TT845-50mg |
Ethyl 2-(6-bromopyridin-2-YL)acetate |
955369-63-8 | 95+% | 50mg |
159.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TT845-200mg |
Ethyl 2-(6-bromopyridin-2-YL)acetate |
955369-63-8 | 95+% | 200mg |
399.0CNY | 2021-08-04 | |
| Chemenu | CM172427-5g |
ethyl 2-(6-bromopyridin-2-yl)acetate |
955369-63-8 | 95% | 5g |
$410 | 2021-08-05 | |
| Chemenu | CM172427-10g |
ethyl 2-(6-bromopyridin-2-yl)acetate |
955369-63-8 | 95% | 10g |
$737 | 2021-08-05 | |
| TRC | E903965-25mg |
Ethyl 2-(6-Bromopyridin-2-yl)acetate |
955369-63-8 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E903965-50mg |
Ethyl 2-(6-Bromopyridin-2-yl)acetate |
955369-63-8 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E903965-250mg |
Ethyl 2-(6-Bromopyridin-2-yl)acetate |
955369-63-8 | 250mg |
$ 275.00 | 2022-06-05 |
Ethyl 2-(6-bromopyridin-2-YL)acetate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -60 °C; 16 h, -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -78 °C; 30 min, -78 °C
1.2 6 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 6 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
Référence
- SIP3 receptor antagonists, European Patent Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Preparation of 5-phenyl-1,4-oxazin-3-amine, 5-phenyl-[1,4]oxazepin-3-amine, and 6-phenylpyrazin-2-amine derivatives as BACE-2 inhibitors for the treatment of metabolic disorders, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Internal Nucleophilic Catalyst Mediated Cyclisation/Ring Expansion Cascades for the Synthesis of Medium-Sized Lactones and Lactams, Angewandte Chemie, 2019, 58(39), 13942-13947
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 12 h, rt → reflux
Référence
- Preparation of oxazine derivatives and their use in the treatment of neurological disorders, India, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 12 h, rt → reflux
Référence
- Novel heterocyclic derivatives as BACE inhibitors and their preparation and use in the treatment of neurological disorders, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0.5 h, -70 °C
1.2 -70 °C → 20 °C; 4 h, 20 °C
1.2 -70 °C → 20 °C; 4 h, 20 °C
Référence
- Preparation of heterocyclyl acetylaminoalkylcarboxylic acids as SHMT inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C → rt; overnight, rt
1.4 Solvents: Water ; rt
1.2 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C → rt; overnight, rt
1.4 Solvents: Water ; rt
Référence
- S1P3 receptor antagonists, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 overnight, -78 °C → 20 °C
1.2 overnight, -78 °C → 20 °C
Référence
- Boron containing pde4 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Ethyl 2-(6-bromopyridin-2-YL)acetate Raw materials
Ethyl 2-(6-bromopyridin-2-YL)acetate Preparation Products
Ethyl 2-(6-bromopyridin-2-YL)acetate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:955369-63-8)Ethyl 2-(6-bromopyridin-2-YL)acetate
Numéro de commande:A849342
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:24
Prix ($):354.0/1238.0
Courriel:sales@amadischem.com
Ethyl 2-(6-bromopyridin-2-YL)acetate Littérature connexe
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
955369-63-8 (Ethyl 2-(6-bromopyridin-2-YL)acetate) Produits connexes
- 1266119-17-8(tert-Butyl 2-(6-bromopyridin-2-yl)acetate)
- 1804935-43-0(Methyl 2,3-dibromopyridine-6-acetate)
- 1806273-97-1(Ethyl 3,6-dibromopyridine-2-acetate)
- 1260674-83-6(2-(6-Bromopyridin-2-yl)acetic acid hydrochloride)
- 907191-65-5(Methyl (6-Bromo-2-pyridinyl)acetate)
- 1807099-23-5(Methyl 4-amino-2-bromopyridine-6-acetate)
- 1093879-46-9(2-(6-bromo-2-pyridyl)acetic acid)
- 1803779-44-3(Ethyl 2,3-dibromopyridine-6-acetate)
- 1804936-27-3(Methyl 3,6-dibromopyridine-2-acetate)
- 1807214-38-5(Ethyl 2-bromo-4-methoxypyridine-6-acetate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:955369-63-8)Ethyl 2-(6-bromopyridin-2-YL)acetate
Pureté:99%/99%
Quantité:5g/25g
Prix ($):354.0/1238.0